molecular formula C32H47N5O6 B12384216 (7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide

(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide

Cat. No.: B12384216
M. Wt: 597.7 g/mol
InChI Key: UGEFECOTMZPOER-KCHLEUMXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TDI-8304 involves the formation of a macrocyclic peptide structure. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the public domain. general peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), are likely employed. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization to form the macrocyclic structure .

Industrial Production Methods

Industrial production of TDI-8304 would involve scaling up the synthetic process while ensuring the purity and consistency of the final product. This typically includes optimization of reaction conditions, purification steps such as high-performance liquid chromatography (HPLC), and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TDI-8304 undergoes various chemical reactions, primarily focusing on its interaction with the proteasome of Plasmodium falciparum. The compound is known for its non-covalent inhibition of the proteasome, which is crucial for the parasite’s survival .

Common Reagents and Conditions

The primary reagents involved in the synthesis of TDI-8304 include protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection agents such as trifluoroacetic acid (TFA). The conditions typically involve controlled temperatures and pH to ensure the correct formation of peptide bonds .

Major Products Formed

The major product formed from the synthesis of TDI-8304 is the macrocyclic peptide itself. During its interaction with the proteasome, TDI-8304 inhibits the proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent death of the malaria parasite .

Scientific Research Applications

TDI-8304 has several scientific research applications, particularly in the field of antimalarial drug development. Its high selectivity for the proteasome of Plasmodium falciparum makes it a valuable tool for studying the proteasome’s role in the parasite’s life cycle. Additionally, TDI-8304’s ability to overcome resistance to artemisinin, a commonly used antimalarial drug, highlights its potential in combating drug-resistant malaria strains .

Mechanism of Action

TDI-8304 exerts its effects by binding to the proteasome of Plasmodium falciparum. The compound specifically targets the β5 subunit of the proteasome, with the P1 cyclopentyl group projecting into the S1 pocket and the P3 morpholino group inserting into the S3 pocket. This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TDI-8304

TDI-8304 is unique due to its high selectivity for the proteasome of Plasmodium falciparum over human proteasomes. This selectivity reduces the potential for off-target effects and increases the compound’s efficacy against the malaria parasite. Additionally, TDI-8304’s ability to overcome resistance to artemisinin makes it a valuable candidate for developing new antimalarial therapies .

Properties

Molecular Formula

C32H47N5O6

Molecular Weight

597.7 g/mol

IUPAC Name

(7S,10S,13S)-N-cyclopentyl-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide

InChI

InChI=1S/C32H47N5O6/c38-29-12-6-14-37(29)28-22-23-7-5-10-25(21-23)43-18-4-3-11-26(30(39)33-24-8-1-2-9-24)34-31(40)27(35-32(28)41)13-15-36-16-19-42-20-17-36/h5,7,10,21,24,26-28H,1-4,6,8-9,11-20,22H2,(H,33,39)(H,34,40)(H,35,41)/t26-,27-,28-/m0/s1

InChI Key

UGEFECOTMZPOER-KCHLEUMXSA-N

Isomeric SMILES

C1CCOC2=CC=CC(=C2)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)NC3CCCC3)CCN4CCOCC4)N5CCCC5=O

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCCOC3=CC=CC(=C3)CC(C(=O)NC(C(=O)N2)CCN4CCOCC4)N5CCCC5=O

Origin of Product

United States

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